molecular formula C19H24F5N3O7 B605872 Azido-PEG5-PFP ester CAS No. 1818294-48-2

Azido-PEG5-PFP ester

Cat. No.: B605872
CAS No.: 1818294-48-2
M. Wt: 501.41
InChI Key: YSQIHRPBWCEUAX-UHFFFAOYSA-N
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Description

Azido-PEG5-PFP ester is a PEG derivative containing an azide group and a PFP group . The azide group enables Click Chemistry . The PFP ester is a better leaving group compared to a hydroxyl group and can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The hydrophilic PEG spacer increases the water solubility of this reagent .


Synthesis Analysis

The synthesis of this compound involves the use of Click Chemistry . The azide group in the compound can participate in Click Chemistry reactions with alkynes, DBCO, and BCN to form triazole groups . The PFP ester is amine-reactive .


Molecular Structure Analysis

The molecular formula of this compound is C19H24F5N3O7 . It has a molecular weight of 501.4 g/mol . The functional groups present in the compound are Azide and Pentafluorophenyl (PFP) ester .


Chemical Reactions Analysis

This compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 501.4 g/mol . The molecular formula of the compound is C19H24F5N3O7 .

Scientific Research Applications

1. Cell Adhesion and Migration Studies

Azido-[polylysine-g-PEG], a related compound to Azido-PEG5-PFP ester, has been used in studies to create substrates for spatially controlled dynamic cell adhesion. This technique is valuable for various applications, including tissue motility assays, patterned coculturing, and triggered cell shape change, demonstrating its importance in cellular biology research (van Dongen et al., 2013).

2. Polymer Functionalization

This compound plays a role in introducing functional groups into polymer structures. It allows for selective modification of activated ester groups in polymers, contributing to the development of macromolecules with bespoke functionality. This capability is crucial in the field of polymer chemistry and material science (Li et al., 2013).

3. Vibrational Energy Transport Studies

A series of azido-PEG-succinimide ester oligomers, including this compound, have been used to study vibrational energy transport along the polymer chain. This research is significant for developing new signal transduction strategies in molecular electronics and biochemistry (Lin & Rubtsov, 2012).

4. Development of Reactive Telechelic Polymers

This compound is involved in the synthesis of reactive telechelic polymers. These polymers, with active ester functionalities at both ends, are important in the creation of high molecular weight compounds through polycondensation processes, which are critical in polymer science (Roth et al., 2008).

5. PEGylation of Proteins for Therapeutic Applications

The azido group in compounds like this compound is used in PEGylation processes, particularly in the site-specific incorporation of unnatural amino acids into proteins. This methodology is significant for generating selectively PEGylated proteins, a process that has considerable implications in therapeutic applications (Deiters et al., 2004).

Safety and Hazards

In case of eye contact with Azido-PEG5-PFP ester, it is recommended to immediately wash the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of skin contact, immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Future Directions

Azido-PEG5-PFP ester is a promising compound in the field of bio-conjugation . It can be used in the synthesis of PROTACs , a new class of drugs that degrade target proteins . This opens up new possibilities for the development of targeted therapies for various diseases.

Biochemical Analysis

Biochemical Properties

Azido-PEG5-PFP ester plays a significant role in biochemical reactions. It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups . The PFP ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Cellular Effects

As a PROTAC linker, it is known to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through click chemistry. It contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction can lead to changes in gene expression and enzyme activation or inhibition.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24F5N3O7/c20-14-15(21)17(23)19(18(24)16(14)22)34-13(28)1-3-29-5-7-31-9-11-33-12-10-32-8-6-30-4-2-26-27-25/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQIHRPBWCEUAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24F5N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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